REACTION_CXSMILES
|
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](Br)=[CH:4][CH:3]=1.C([Li])CCC.Cl[Si:19]([CH3:22])([CH3:21])[CH3:20].CCO>C1COCC1.O>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([Si:19]([CH3:22])([CH3:21])[CH3:20])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
114.38 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)Br
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
52.3 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at −78° C. for a further 30 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are subsequently slowly added at this temperature
|
Type
|
ADDITION
|
Details
|
is added to the solution
|
Type
|
CUSTOM
|
Details
|
obtained in this way
|
Type
|
TEMPERATURE
|
Details
|
the mixture is slowly warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The oil obtained in this way
|
Type
|
DISTILLATION
|
Details
|
is distilled at 115-135° C.
|
Type
|
CUSTOM
|
Details
|
1.7 mbar, giving 80 g (286 mmol) (corresponding to 88% of theory) of the product
|
Reaction Time |
30 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |